10-O-Caffeoyl-6-epiferetoside is a phenolic compound belonging to the family of caffeoyl derivatives, which are known for their various biological activities. This compound is characterized by the presence of caffeoyl groups attached to a sugar moiety, specifically a glucose derivative. Its chemical formula is , and it has a molecular weight of approximately 905.04 g/mol. The compound is primarily found in certain plant species, where it plays a role in plant defense mechanisms and contributes to the plant's antioxidant properties.
10-O-Caffeoyl-6-epiferetoside is typically isolated from various plants, particularly those rich in phenolic compounds. It can be derived from plants such as Cichorium intybus (common chicory) and other members of the Asteraceae family, which are known for their high concentrations of caffeoyl derivatives. The extraction process often involves solvent extraction techniques, utilizing organic solvents like methanol or ethanol to isolate the compound from plant materials.
This compound is classified as a hydroxycinnamic acid derivative due to its structural characteristics, which include both phenolic and carboxylic acid functionalities. It falls under the broader category of polyphenols, which are recognized for their antioxidant properties and potential health benefits.
The synthesis of 10-O-Caffeoyl-6-epiferetoside can be achieved through various methods, including:
The synthesis often requires precise control of reaction conditions such as temperature, pH, and concentration of reactants to achieve high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically used for monitoring the reaction progress and confirming product identity.
The molecular structure of 10-O-Caffeoyl-6-epiferetoside features multiple functional groups, including hydroxyl (-OH) groups and ester linkages. The structural representation includes:
The compound can be represented using various structural notations:
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O
MJQUEDHRCUIRLF-BXOMOELISA-N
10-O-Caffeoyl-6-epiferetoside can undergo several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 10-O-Caffeoyl-6-epiferetoside involves its interaction with biological targets:
Data from studies indicate that this compound can modulate signaling pathways related to inflammation and oxidative stress responses.
Relevant data from research indicates that the compound retains its biological activity under various environmental conditions but may degrade under prolonged exposure to light or heat.
10-O-Caffeoyl-6-epiferetoside has several scientific uses:
Research continues into expanding its applications in health and wellness sectors, leveraging its bioactive properties for preventive health strategies.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2